2-Bromo-5-phenoxypyrazine

Description

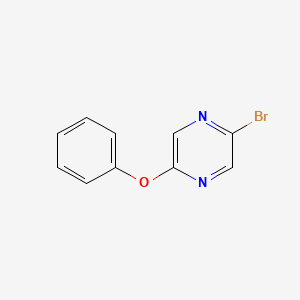

2-Bromo-5-phenoxypyrazine (CAS: MFCD09750044) is a halogenated pyrazine derivative with the molecular formula C₁₀H₇BrN₂O and a molecular weight of 251.08 g/mol . Its structure features a bromine atom at position 2 and a phenoxy group (-O-C₆H₅) at position 5 of the pyrazine ring. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. The phenoxy group enhances its lipophilicity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate complex heterocyclic systems .

Properties

IUPAC Name |

2-bromo-5-phenoxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-6-13-10(7-12-9)14-8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZCCTWVBMVYJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CN=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-phenoxypyrazine typically involves the bromination of 5-phenoxypyrazine. One common method is the reaction of 5-phenoxypyrazine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-phenoxypyrazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction: The phenoxy group can undergo oxidation to form phenol derivatives, while the pyrazine ring can be reduced under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene.

Major Products:

Substitution Products: Amino, thio, or alkoxy derivatives of 5-phenoxypyrazine.

Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

2-Bromo-5-phenoxypyrazine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological pathways and targets.

Mechanism of Action

The mechanism of action of 2-Bromo-5-phenoxypyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and phenoxy group can influence the compound’s binding affinity and specificity towards these targets. The pyrazine ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Biological Activity

2-Bromo-5-phenoxypyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological properties, including its cytotoxicity, mechanism of action, and potential therapeutic applications, based on available research findings.

- Molecular Formula : C10H7BrN2O

- Molecular Weight : 251.08 g/mol

- CAS Number : 46738199

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on different biological pathways. Below are key findings from recent research:

Cytotoxicity Studies

- Cytotoxic Effects : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it demonstrated an IC50 value of approximately 1.26 μg/mL against the NCI-H292 human lung carcinoma cell line, indicating potent anticancer activity .

- Mechanism of Action : The compound induces apoptosis in cancer cells, characterized by phosphatidylserine externalization and mitochondrial depolarization. Flow cytometry analyses confirmed DNA fragmentation and morphological changes consistent with apoptosis in treated cells .

- Selectivity : Notably, the compound displayed selective toxicity towards cancer cells while being non-cytotoxic to normal peripheral blood mononuclear cells (PBMC), suggesting a favorable therapeutic index .

Table 1: Summary of Biological Activities of this compound

| Study | Cell Line | IC50 (μg/mL) | Mechanism | Notes |

|---|---|---|---|---|

| NCI-H292 (Lung) | 1.26 | Apoptosis induction | Selective for cancer cells | |

| Various Tumor Lines | Variable | Cell cycle arrest | Further studies needed for detailed profiling |

Pharmacological Implications

The promising results from cytotoxicity studies indicate that this compound could serve as a lead compound for developing new anticancer therapies. Its ability to selectively target cancer cells while sparing normal cells is particularly noteworthy for minimizing side effects commonly associated with traditional chemotherapeutics.

Future Directions

Further research is warranted to explore:

- In Vivo Efficacy : Studies assessing the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Insights : Detailed investigations into the molecular pathways affected by this compound.

- Structure-Activity Relationship (SAR) : Modifications to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.